2-(2-(Diethylamino)ethyl)-7-methyl-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
The compound “2-(2-(Diethylamino)ethyl)-7-methyl-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” is a type of thiophene-diketopyrrolopyrrole-based molecule . These types of molecules are often used in the development of organic semiconductors . They have been used in the creation of high-performance anode materials for lithium-ion batteries .
Synthesis Analysis
The synthesis of this compound involves the use of graphene oxide (GO) suspensions, which are prepared using an improved chemical exfoliation method . Different amounts of the compound are then loaded into graphene aerogels .Chemical Reactions Analysis
The compound is used in the creation of anode materials for lithium-ion batteries . The process involves embedding nanorods of the compound into graphene aerogels, which can effectively reduce the dissolution of the compound in the electrolyte .Scientific Research Applications
- Researchers have synthesized DPP-based conjugated polymers by combining DPP cores with electron-donating moieties (e.g., bithiophene, di(2-thienyl)ethene, and di(selenophene-2-yl)ethene). These polymers show high hole mobility and efficient charge transport .
- Three-dimensional DPP-based molecules have been explored as electrode materials in lithium-ion batteries. These molecules help prevent electrode rupture, enhance electron transport, and improve lithium-ion diffusion rates .
- DPP derivatives can serve as catalysts in various reactions. For instance, they have been used in the polymerization of (meth)acrylate monomers under UV irradiation, resulting in controlled molecular weights and low polydispersity indexes .
- Additionally, DPP-based compounds have been employed in intramolecular electrophilic cyclizations of alkynes with in-situ generated pyrroles, leading to multi-substituted pyrrole derivatives .
- Researchers have investigated the molecular packing of DPP-based polymers using techniques like X-ray diffraction (XRD) to understand their solid-state behavior .
Organic Electronics and Optoelectronics
Lithium-Ion Batteries
Catalysis and Synthesis
Materials Science
Photocatalysis
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[2-(diethylamino)ethyl]-7-methyl-1-thiophen-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S/c1-4-23(5-2)10-11-24-19(17-7-6-12-28-17)18-20(25)15-13-14(3)8-9-16(15)27-21(18)22(24)26/h6-9,12-13,19H,4-5,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFQDQKLQYIAEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)C)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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